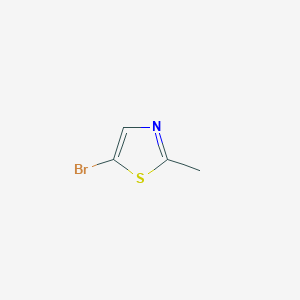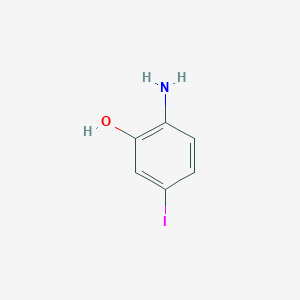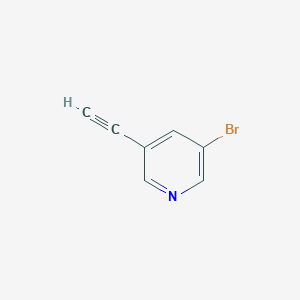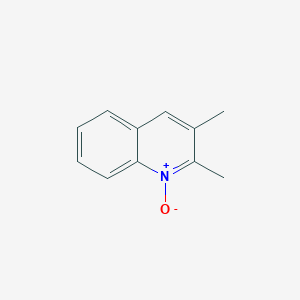
Quinoline, 2,3-dimethyl-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2,3-dimethyl-, 1-oxide, also known as DMQO, is a heterocyclic organic compound with a molecular formula of C10H9NO. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C. DMQO has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of Quinoline, 2,3-dimethyl-, 1-oxide is not fully understood, but it is believed to act as a radical scavenger and antioxidant. Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase.
生化学的および生理学的効果
Quinoline, 2,3-dimethyl-, 1-oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and protect against oxidative stress in vitro. Quinoline, 2,3-dimethyl-, 1-oxide has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
The advantages of using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments include its unique properties, such as its fluorescent properties and antioxidant activity. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on Quinoline, 2,3-dimethyl-, 1-oxide. One potential application is in the development of new fluorescent probes for detecting metal ions. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied further for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied for its potential use as an antioxidant and radical scavenger in various applications, such as in the food and cosmetic industries.
合成法
Quinoline, 2,3-dimethyl-, 1-oxide can be synthesized through several methods, including the oxidation of 2,3-dimethylquinoline with hydrogen peroxide, the oxidation of 2,3-dimethylquinoline with potassium permanganate, and the oxidation of 2,3-dimethylquinoline with peroxyacids. The most common method for synthesizing Quinoline, 2,3-dimethyl-, 1-oxide is the oxidation of 2,3-dimethylquinoline with hydrogen peroxide in the presence of a catalyst such as tungsten oxide or molybdenum oxide.
科学的研究の応用
Quinoline, 2,3-dimethyl-, 1-oxide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. Quinoline, 2,3-dimethyl-, 1-oxide has also been used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the synthesis of quinolines. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
14300-11-9 |
|---|---|
製品名 |
Quinoline, 2,3-dimethyl-, 1-oxide |
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC名 |
2,3-dimethyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |
InChIキー |
WBLLAYDCFPAIPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
正規SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
同義語 |
2,3-Dimethylquinoline 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







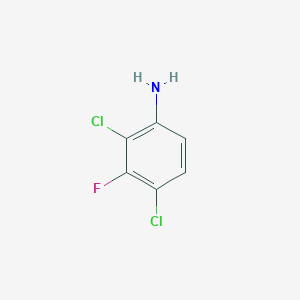
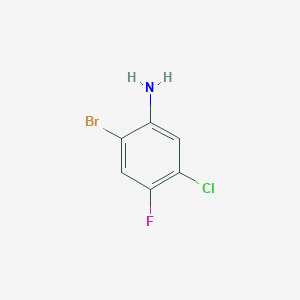
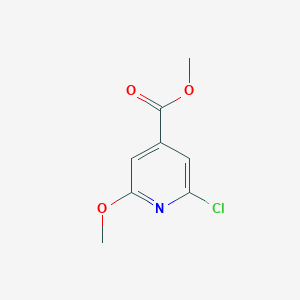
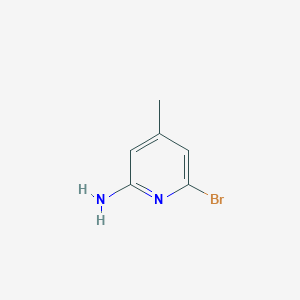
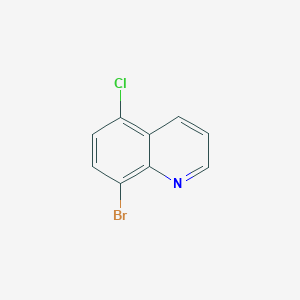
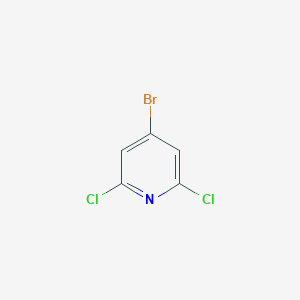
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
